Quadramet, also known as samarium-153 lexidronam, is a radiopharmaceutical used primarily in the treatment of pain associated with osteoblastic metastases in cancer patients. This compound consists of radioactive samarium, a rare earth element, and a chelating agent known as ethylenediaminetetramethylenephosphonic acid. Quadramet is administered intravenously and is characterized by its ability to target bone tissue, particularly areas of increased bone turnover associated with metastatic cancer.
Quadramet is classified as a therapeutic radiopharmaceutical. It is produced through neutron activation of samarium-152 oxide, which results in the formation of samarium-153. The compound is commercially available and has been approved for medical use by regulatory bodies such as the U.S. Food and Drug Administration and the European Medicines Agency. Its formulation includes 35 mg of ethylenediaminetetramethylenephosphonic acid per milliliter, along with other excipients to stabilize the solution for intravenous administration .
The synthesis of Quadramet involves the neutron irradiation of isotopically enriched samarium-152 oxide. This process generates samarium-153, which is then complexed with ethylenediaminetetramethylenephosphonic acid to form the final product. The resulting compound is purified and formulated into a sterile, isotonic solution suitable for intravenous injection.
The production process ensures high yield and purity of samarium-153. The specific activity of the radioactive material is approximately 1.0-11.0 millicuries per microgram, allowing for effective therapeutic doses while minimizing radiation exposure to healthy tissues .
The molecular structure of Quadramet can be represented as follows:
This structure indicates that samarium-153 is coordinated with two molecules of ethylenediaminetetramethylenephosphonic acid, which acts as a chelator.
The molecular weight of the pentasodium form of lexidronam is approximately 696 daltons. The pH of the final solution ranges from 7.0 to 8.5, making it compatible with physiological conditions .
The primary chemical reaction involved in the use of Quadramet is its binding to hydroxyapatite in bone tissue. This reaction facilitates the localization of samarium-153 in areas of increased osteoblastic activity, such as metastatic lesions.
Upon administration, Quadramet undergoes rapid distribution in the body, with significant uptake in skeletal tissues within hours. The beta emissions from samarium-153 provide localized radiation therapy to alleviate pain from bone metastases while minimizing systemic exposure .
Quadramet exerts its therapeutic effects through targeted radiation therapy. The beta particles emitted from samarium-153 have cytotoxic effects on nearby cancer cells within bone tissue.
Clinical studies have demonstrated that Quadramet accumulates preferentially in osteoblastic lesions compared to normal bone tissue, achieving a lesion-to-normal bone ratio that supports its efficacy in pain management . The half-life of samarium-153 is approximately 46.3 hours, allowing for effective treatment over several days following administration .
Quadramet is primarily used in clinical settings for:
The compound has shown effectiveness in reducing pain levels and improving quality of life for patients suffering from painful bone metastases, making it an important tool in palliative care for cancer patients .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2